![molecular formula C21H20Cl2N2O3 B2521486 2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851403-05-9](/img/structure/B2521486.png)
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide is a chemical entity that may be structurally related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been studied for their biological effects. For instance, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibition of Mycobacterium tuberculosis growth, indicating that the compound may also possess similar antimicrobial properties .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the reaction of appropriate phenoxy acetic acids with amines or amine analogs in the presence of coupling agents and bases. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This suggests that a similar synthetic route could be employed for the compound , with the appropriate dichlorophenoxy and dimethylquinoline components.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as HNMR and LC-MS, and their crystal structures can be elucidated using X-ray crystallography. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to crystallize in the orthorhombic system with specific unit cell parameters, and the structure exhibited intermolecular hydrogen bonds . This information can be extrapolated to suggest that the compound may also form specific intermolecular interactions and possess a defined crystal geometry.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, often influenced by their functional groups and molecular geometry. The presence of the amide group can lead to interactions such as hydrogen bonding, which can affect the compound's reactivity and binding to biological targets. For example, the spatial orientation of amide derivatives can influence anion coordination, as seen in the stretched amide N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which adopts a tweezer-like geometry . This suggests that the dichlorophenoxy and dimethylquinoline groups in the compound of interest may also dictate its reactivity and interactions with biological molecules or ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The safety and efficacy of these compounds can be assessed through various pharmacological assays. For example, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides were evaluated for anticonvulsant activity and safety pharmacology, indicating the importance of assessing the therapeutic index and mechanism of action . Therefore, similar evaluations would be necessary for the compound to determine its suitability for drug development.
Aplicaciones Científicas De Investigación
Biological and Environmental Effects
- Research has been conducted on various acetamide and formamide derivatives to understand their biological consequences upon exposure. Studies have significantly added to the understanding of the toxicology of these chemicals, emphasizing the need to update information on their biological responses which vary both qualitatively and quantitatively among different chemicals (Kennedy, 2001).
Impact on Ecosystems and Human Health
- The presence and effects of chlorophenols, including compounds related to 2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide, in the environment have been reviewed, particularly focusing on their role as precursors of dioxins in chemical and thermal processes like Municipal Solid Waste Incineration (MSWI). This review offers insights into the environmental fate, behavior, and ecotoxicological effects of these compounds on aquatic, plant, and human life (Peng et al., 2016).
Mechanisms of Toxicity
- Extensive studies have been conducted to understand the mechanisms of toxicity of chlorophenols and their impact on aquatic life, including fish. These studies explore how exposure to such compounds leads to oxidative stress, immune system alteration, endocrine disruption, and even apoptosis, highlighting the direct and indirect toxic effects these substances can have on different biological organisms (Ge et al., 2017).
Anticorrosive Properties
- Quinoline and its derivatives, including compounds structurally related to this compound, are recognized for their anticorrosive properties. These compounds effectively prevent metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces, providing insights into novel anticorrosive materials (Verma et al., 2020).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-12-7-15-9-14(21(27)25-18(15)8-13(12)2)5-6-24-20(26)11-28-19-4-3-16(22)10-17(19)23/h3-4,7-10H,5-6,11H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZPJRHGLQGKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

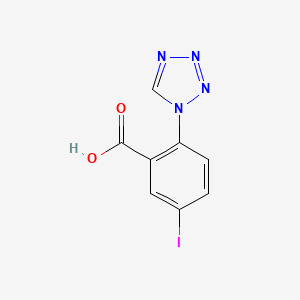

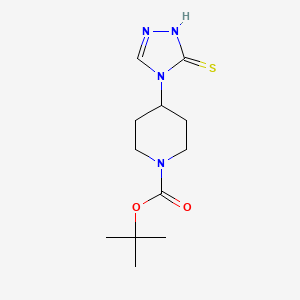
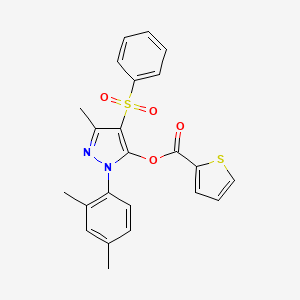

![1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521409.png)
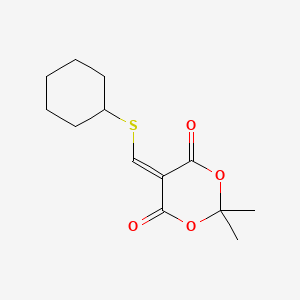
![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2521414.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)

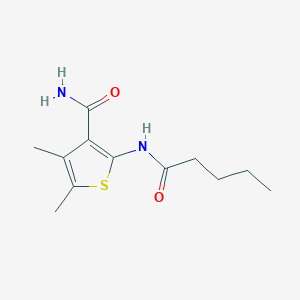
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)